molecular formula C14H13N5O2S B2496422 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 905765-24-4

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No. B2496422
CAS RN: 905765-24-4
M. Wt: 315.35
InChI Key: LQZKMGKHBLJRIQ-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides . It is a potential biologically active substance that has been studied for its anti-exudative activity .


Synthesis Analysis

The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances are obtained .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-triazole ring, which is substituted with an amino group and a furan-2-yl group . The compound also contains a sulfanyl group attached to the triazole ring and an acetamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound is largely due to the presence of the amino group, the sulfanyl group, and the acetamide group . These functional groups can participate in various chemical reactions, including condensation and substitution reactions .

Scientific Research Applications

Antiexudative Activity

The synthesis of this compound involves alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in an alkaline medium. The resulting 2-((4-amino-5-(furan-2-yl)-1,2,4-triazole (4H)-3-yl)-sulfanyl)-N-acetamide derivatives were evaluated for their antiexudative activity using a formalin edema model in rats. Fifteen out of twenty-one synthesized compounds demonstrated anti-exudative effects, with eight surpassing the activity of sodium diclofenac .

Drug Delivery Systems

The unique structure of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide makes it an interesting candidate for drug delivery systems. Researchers could investigate its use as a carrier for targeted drug delivery .

Future Directions

The compound shows promise as a potential biologically active substance, particularly due to its anti-exudative activity . Future research could focus on further exploring its biological activity, optimizing its synthesis, and investigating its potential applications in medicine or pharmacology.

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c15-19-13(11-7-4-8-21-11)17-18-14(19)22-9-12(20)16-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZKMGKHBLJRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

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